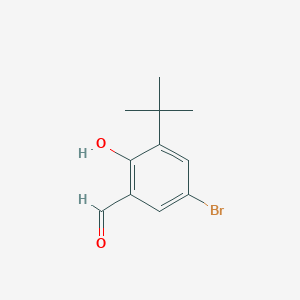

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-3-tert-butyl-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,3)9-5-8(12)4-7(6-13)10(9)14/h4-6,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEMRMZXDSDCPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355348 | |

| Record name | 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153759-58-1 | |

| Record name | 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde CAS number

An In-Depth Technical Guide to 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

CAS Number: 153759-58-1

Core Compound Identification and Properties

This compound is a substituted salicylaldehyde derivative. The strategic placement of the bromo, tert-butyl, and hydroxyl groups on the benzaldehyde scaffold makes it a versatile precursor for the synthesis of more complex molecular architectures, particularly in the development of novel ligands and pharmaceutical agents.

Physicochemical Data

The fundamental properties of this compound are critical for its handling, storage, and application in synthetic chemistry. The data below has been compiled from various chemical suppliers and databases.[1][2][3][4]

| Property | Value | Source(s) |

| CAS Number | 153759-58-1 | [1][2][3][5] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [1][6] |

| Molecular Weight | 257.12 g/mol | [1][4] |

| IUPAC Name | 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde | [3] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥95% | [3][5] |

| Storage Temperature | Refrigerator (4°C) | [1][3] |

| InChI Key | DTEMRMZXDSDCPQ-UHFFFAOYSA-N | [3] |

Synthesis Protocol and Mechanistic Insight

The synthesis of substituted salicylaldehydes such as this compound often involves a multi-step process that leverages classic organic reactions. A common and logical pathway involves the formylation of a substituted phenol followed by selective bromination. The synthesis of a closely related isomer, 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde, utilizes a modified Reimer-Tiemann reaction, providing a solid framework for understanding the synthesis of this class of compounds.[6][7][8]

Conceptual Synthesis Workflow

The causality behind this synthetic approach is rooted in the principles of electrophilic aromatic substitution. The hydroxyl group of the starting phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions. The bulky tert-butyl group provides steric hindrance, which can be exploited to influence the regioselectivity of both the formylation and subsequent bromination steps.

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

This protocol is based on established methods for the synthesis of brominated salicylaldehydes.[6][9]

Step 1: Synthesis of 5-tert-butyl-2-hydroxybenzaldehyde via Modified Reimer-Tiemann Reaction

-

Prepare a solution of sodium hydroxide (60g) in water (80 mL) in a suitable reaction vessel.

-

Add 4-tert-butylphenol (15g) to the solution and heat the mixture to 60-65°C with stirring until the phenol dissolves.

-

Add chloroform (30 mL) dropwise to the heated mixture. The addition should be controlled to manage the exothermic reaction.

-

After the addition is complete, continue heating the reaction mixture for one hour. The formation of a precipitate should be observed.

-

After cooling, the mixture is acidified to precipitate the product. The aqueous layer is separated, and the organic product, 5-tert-butyl-2-hydroxybenzaldehyde, is isolated.

Step 2: Bromination to Yield this compound

-

Dissolve the crude 5-tert-butyl-2-hydroxybenzaldehyde from Step 1 in glacial acetic acid.

-

Add liquid bromine dropwise to the solution at room temperature (25°C) with constant stirring. The hydroxyl and aldehyde groups direct the bromination to the available ortho and para positions. The existing substituents will sterically and electronically guide the bromine to the desired position.

-

Stir the mixture for approximately 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the acetic acid solvent under reduced pressure (in vacuo).

-

The resulting residue is then recrystallized from a suitable solvent system, such as aqueous ethanol, to yield the final product, this compound.[9]

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile chemical intermediate. Its functional groups—aldehyde, hydroxyl, and bromo—are all active sites for further chemical modification, allowing for the construction of diverse and complex molecules.

Precursor for Schiff Bases and Metal Complexes

The aldehyde group readily reacts with primary amines to form Schiff bases (imines). These compounds are renowned for their coordination capabilities with various metal ions. The resulting metal complexes have shown significant potential in catalysis and as antibacterial agents.[10] The electronic properties of the benzene ring, modulated by the electron-withdrawing bromine and electron-donating hydroxyl and tert-butyl groups, can fine-tune the stability and reactivity of these complexes.

Intermediate in Pharmaceutical Synthesis

While specific drugs derived directly from this compound are not broadly documented in the initial literature search, its structural motifs are highly relevant to medicinal chemistry. For instance, other bromo-hydroxybenzaldehyde isomers are crucial intermediates in the synthesis of major pharmaceutical drugs. 2-Bromo-5-hydroxybenzaldehyde is a key intermediate for Crisaborole, a phosphodiesterase 4 (PDE4) inhibitor used to treat atopic dermatitis. This highlights the potential of the target compound to serve as a building block for novel therapeutic agents, particularly in the development of enzyme inhibitors and other targeted therapies.

Caption: Potential application pathways for the title compound.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazard warnings.

-

Signal Word: Warning[3]

-

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: [3][5]

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the full Safety Data Sheet (SDS) from the supplier before use.[11][12] Handle in a well-ventilated area or fume hood, using appropriate personal protective equipment (PPE).

Conclusion

This compound is more than a mere catalog chemical; it is a strategically designed building block for advanced chemical synthesis. Its well-defined physicochemical properties, established synthetic routes, and versatile reactive sites make it a valuable asset for researchers in medicinal chemistry, materials science, and catalysis. Understanding its synthesis and handling is the first step toward unlocking its full potential in the development of next-generation materials and therapeutics.

References

-

SciSupplies. This compound, 95.0%, 5g. [Link]

-

Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3375. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemsrc. CAS#:119646-68-3 | 2-HYDROXY-3-BROMO-5-TERT-BUTYL-BENZALDEHYDE. [Link]

-

PrepChem.com. Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde. [Link]

-

ResearchGate. (PDF) 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. [Link]

- Patsnap. Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.

-

ResearchGate. (PDF) 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. [Link]

-

Heliyon. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 153759-58-1|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 153759-58-1 [sigmaaldrich.com]

- 4. This compound | C11H13BrO2 | CID 797006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 95.0%, 5g [scisupplies.eu]

- 6. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. d-nb.info [d-nb.info]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde for Advanced Research Applications

Introduction

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in synthetic organic chemistry and medicinal research. As a derivative of salicylaldehyde, its unique substitution pattern—featuring a bulky tert-butyl group, a bromine atom, and the characteristic ortho-hydroxyaldehyde moiety—imparts specific steric and electronic properties that make it a valuable precursor for the synthesis of complex molecular architectures. The interplay between the electron-withdrawing bromine, the sterically demanding tert-butyl group, and the reactive hydroxy-aldehyde functionality allows for its use in creating targeted molecules such as Schiff bases, metal-ligand complexes, and various heterocyclic systems. This guide provides an in-depth examination of its molecular characteristics, a field-tested synthesis protocol, and its applications for professionals in drug discovery and materials science.

Physicochemical and Structural Properties

The foundational characteristics of a compound dictate its reactivity and handling. This compound is a solid at room temperature, and its key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃BrO₂ | [1][2] |

| Molecular Weight | 257.12 g/mol | [2][3] |

| IUPAC Name | 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde | [2] |

| CAS Number | 153759-58-1 | [2][3] |

| Physical Form | Solid | |

| InChI Key | DTEMRMZXDSDCPQ-UHFFFAOYSA-N | [2] |

Molecular Structure and Conformation

X-ray crystallography studies have provided precise insights into the molecule's three-dimensional structure. The compound crystallizes in an orthorhombic system.[1] A critical feature stabilizing its molecular conformation is a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the oxygen of the adjacent aldehyde group (O—H⋯O).[1][4] This interaction contributes to the planarity of the molecule; all non-hydrogen atoms, excluding the methyl groups of the tert-butyl moiety, lie approximately in the same plane.[1][4] This defined, rigid conformation is a key determinant of its reactivity and its ability to act as a predictable scaffold in further synthetic transformations.

Synthesis and Purification

The preparation of this compound is reliably achieved through a two-step process involving a modified Reimer-Tiemann reaction to generate the salicylaldehyde intermediate, followed by regioselective bromination.[1][4] This approach provides a high yield of the final product.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[1][4]

Part A: Synthesis of 5-tert-butyl-2-hydroxybenzaldehyde (Intermediate)

-

Reaction Setup: In a suitable reaction vessel, dissolve 60g of sodium hydroxide (NaOH) in 80 mL of water. Causality: This creates a strongly alkaline solution required for the deprotonation of the phenolic starting material, forming the phenoxide ion which is highly susceptible to electrophilic attack.

-

Addition of Phenol: Add 15g of 4-tert-butyl phenol to the NaOH solution and heat the mixture to 60-65°C with stirring. Causality: Heating increases the rate of reaction and ensures the phenol is fully dissolved and converted to the sodium phenoxide salt.

-

Addition of Chloroform: Slowly add 30 mL of chloroform (CHCl₃) dropwise to the heated mixture. An exothermic reaction will occur. Maintain temperature control. Causality: Chloroform is the source of the dichlorocarbene (:CCl₂) electrophile, which is generated in situ under these basic conditions. The dichlorocarbene attacks the electron-rich aromatic ring.

-

Reaction and Hydrolysis: Continue heating the reaction mixture for one hour. A precipitate will form as the reaction progresses. The intermediate undergoes hydrolysis under the basic conditions to form the aldehyde.

-

Isolation: After cooling, the product, 5-tert-butyl-2-hydroxybenzaldehyde, is present in the liquid layer and can be separated via suction filtration to remove any solid byproducts.

Part B: Bromination to Final Product

-

Reaction Setup: Dissolve the intermediate product from Part A in glacial acetic acid. Causality: Acetic acid serves as a polar protic solvent that can dissolve the starting material and facilitate the electrophilic bromination reaction.

-

Addition of Bromine: To this solution, add liquid bromine (Br₂) dropwise with constant stirring at room temperature. Causality: Liquid bromine is the electrophile. The hydroxyl and alkyl groups on the ring are activating and ortho-, para-directing. The bromine adds to the position ortho to the powerful hydroxyl directing group.

-

Reaction Completion and Verification: The reaction progress and purity of the final product, 3-bromo-5-tert-butyl-2-hydroxy benzaldehyde, should be monitored using Thin Layer Chromatography (TLC).[1] Trustworthiness: TLC provides a rapid and reliable method to validate the consumption of the starting material and the formation of the new, more polar product, ensuring the reaction has gone to completion.

-

Isolation and Purification: The final product can be isolated by removing the solvent under reduced pressure and purified by recrystallization from a suitable solvent system, such as aqueous ethanol.[5]

Applications in Drug Development and Chemical Synthesis

The true value of this compound lies in its utility as a versatile chemical building block. The aldehyde group is a prime site for nucleophilic attack, most notably for the formation of imines (Schiff bases).

Precursor for Schiff Base Synthesis

The reaction of the aldehyde with primary amines yields Schiff bases, which are pivotal ligands in coordination chemistry and have demonstrated a wide range of biological activities, including antibacterial and antiviral properties.[6] The ortho-hydroxyl group can participate in coordinating metal ions, making the resulting Schiff base ligands excellent candidates for developing novel metallodrugs or catalysts.

Caption: Role as a scaffold for synthesizing bioactive Schiff bases.

The bromine atom provides a site for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of other molecular fragments to build complexity. The bulky tert-butyl group can be used to tune solubility and to create specific steric environments that may enhance selectivity in biological interactions or catalytic processes.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. This compound is associated with the following hazards:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Signal Word: Warning.

Recommended Procedures

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[7][8]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7][9] Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][9] For long-term stability, refrigeration is recommended.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[7][8]

References

-

Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, E67, o3375. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

-

Chemsrc. (n.d.). 2-HYDROXY-3-BROMO-5-TERT-BUTYL-BENZALDEHYDE. Retrieved January 10, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (2011). (PDF) 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Retrieved January 10, 2026, from [Link]

-

Heliyon. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. Retrieved January 10, 2026, from [Link]

-

NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Retrieved January 10, 2026, from [Link]

Sources

- 1. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C11H13BrO2 | CID 797006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 153759-58-1|this compound|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. d-nb.info [d-nb.info]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Physicochemical Characterization of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde is a substituted aromatic aldehyde with significant potential as a versatile building block in medicinal chemistry and materials science. Its utility in the synthesis of novel Schiff bases, metal complexes, and other intricate molecular architectures necessitates a thorough understanding of its fundamental physicochemical properties. The melting point, in particular, serves as a critical initial indicator of purity and identity. This guide provides a comprehensive overview of this compound, with a primary focus on its melting point. While a definitive, experimentally validated melting point for this specific isomer is not widely reported in the scientific literature, this document outlines the established methodologies for its precise determination. Furthermore, it presents a detailed protocol for its synthesis, purification, and characterization, including a comparative analysis with its isomer, 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, to underscore the importance of accurate isomeric identification.

Introduction: The Significance of Substituted Salicylaldehydes

Substituted salicylaldehydes are a class of organic compounds that have garnered considerable interest in the field of drug discovery and development. The presence of hydroxyl and aldehyde functionalities on the aromatic ring provides a reactive scaffold for the synthesis of a diverse array of derivatives. The introduction of bulky groups, such as a tert-butyl group, and electron-withdrawing halogens, like bromine, can significantly influence the steric and electronic properties of the molecule. These modifications can, in turn, modulate the biological activity and material properties of the resulting compounds. This compound, with its unique substitution pattern, is a prime candidate for the exploration of novel chemical entities.

The melting point of a crystalline solid is a fundamental physical property that provides valuable insights into its identity and purity.[1] For a pure substance, the melting point is a sharp, well-defined temperature range over which the solid-to-liquid phase transition occurs.[2][3] Impurities, even in small amounts, can lead to a depression and broadening of the melting point range, a phenomenon known as melting point depression.[2][3] Therefore, the accurate determination of the melting point is an indispensable first step in the characterization of any newly synthesized compound.

Physicochemical Properties and Isomeric Considerations

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃BrO₂ | PubChem[4] |

| Molecular Weight | 257.12 g/mol | PubChem[4] |

| CAS Number | 153759-58-1 | Sigma-Aldrich[5] |

| Appearance | Solid (expected) | Sigma-Aldrich[5] |

| Melting Point | Not reported in the literature |

It is crucial to distinguish this compound from its isomer, 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde (CAS Number: 119646-68-3). While structurally similar, the different positions of the bromine and tert-butyl groups can lead to distinct physical and chemical properties, including the melting point.

| Isomer | CAS Number | Reported Melting Point |

| This compound | 153759-58-1 | Not Reported |

| 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | 119646-68-3 | 81-83 °C |

The synthesis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde has been reported, involving the bromination of 5-tert-butyl-2-hydroxybenzaldehyde.[6][7][8] The crystal structure of this isomer has also been determined, revealing an intramolecular hydrogen bond between the hydroxyl and aldehyde groups, which contributes to the planarity of the molecule.[6][7][8]

Experimental Determination of Melting Point: A Validated Protocol

Given the absence of a reported melting point for this compound, the following detailed protocol outlines the standard capillary method for its experimental determination.

Principle

The capillary melting point technique involves heating a small, powdered sample of the crystalline solid in a sealed capillary tube. The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting point range.

Apparatus and Materials

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Calibrated thermometer or digital temperature probe

-

Sample of this compound (synthesized and purified as per the protocol in Section 4)

Step-by-Step Procedure

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals in a clean, dry mortar and pestle.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. The packed sample height should be approximately 2-3 mm.[1]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This will save time in the subsequent, more accurate measurements.

-

Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new capillary with the sample and heat at a slow, controlled rate of 1-2 °C per minute.

-

Data Recording: Carefully observe the sample. Record the temperature at which the first signs of melting are observed (the solid may shrink or appear moist). Continue heating slowly and record the temperature at which the last solid crystal melts. This range is the melting point of the compound.

-

Repeatability: Perform at least two more measurements to ensure the result is reproducible.

Caption: Workflow for Melting Point Determination.

Synthesis, Purification, and Characterization

The following section provides a prospective synthetic route and characterization workflow for this compound.

Synthesis

A plausible synthetic route to this compound involves the bromination of 3-(tert-butyl)-2-hydroxybenzaldehyde.

-

Starting Material: 3-(tert-butyl)-2-hydroxybenzaldehyde.

-

Bromination: Dissolve the starting material in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.

-

Reagent Addition: Slowly add a solution of bromine (Br₂) or N-bromosuccinimide (NBS) in the same solvent to the reaction mixture at a controlled temperature, typically with cooling to prevent side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction, for example, with a solution of sodium thiosulfate to remove excess bromine. Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt like sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

Characterization

Beyond the melting point, a comprehensive characterization is necessary to confirm the structure and purity of the synthesized compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the hydroxyl (O-H) group (broad, ~3200-3400 cm⁻¹), the aldehyde (C=O) stretch (~1650-1680 cm⁻¹), and C-H stretches of the aromatic ring and the tert-butyl group. The presence of a strong intramolecular hydrogen bond can shift the O-H and C=O stretching frequencies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should display distinct signals for the aldehyde proton (~9.8-10.5 ppm), the hydroxyl proton (which may be broad and its chemical shift concentration-dependent), the aromatic protons, and a sharp singlet for the nine equivalent protons of the tert-butyl group (~1.3-1.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aldehyde carbonyl carbon (~190-200 ppm), the aromatic carbons (some of which will be quaternary), and the carbons of the tert-butyl group.

-

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio), resulting in M and M+2 peaks of similar intensity.

Caption: Synthesis and Characterization Workflow.

Conclusion

While the melting point of this compound remains to be definitively reported in the peer-reviewed literature, its determination is a straightforward yet critical step in its characterization. This guide provides the necessary theoretical background and a practical, validated protocol for researchers to accurately measure this key physical property. The outlined synthesis and characterization workflow serves as a comprehensive framework for ensuring the identity and purity of this valuable synthetic intermediate. Adherence to these rigorous analytical practices is paramount for the successful application of this compound in the demanding fields of drug discovery and materials science.

References

-

Melting Point Determination - Analytical Testing Labs. (n.d.). Retrieved January 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 797006, this compound. Retrieved January 10, 2026, from [Link].

-

Experiment (1) determination of melting points. (2021, September 19). Retrieved January 10, 2026, from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved January 10, 2026, from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved January 10, 2026, from [Link]

- Balasubramani, V., Vinuchakkaravarthy, T., Gopi, S., Narasimhan, S., & Velmurugan, D. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3375.

-

Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. ResearchGate. Retrieved January 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 797006, this compound. Retrieved January 10, 2026, from [Link].

- Balasubramani, V., Vinuchakkaravarthy, T., Gopi, S., Narasimhan, S., & Velmurugan, D. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3375.

-

Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. ResearchGate. Retrieved January 10, 2026, from [Link]

- Balasubramani, V., Vinuchakkaravarthy, T., Gopi, S., Narasimhan, S., & Velmurugan, D. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3375.

-

Balasubramani, V., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. ResearchGate. Retrieved January 10, 2026, from [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. This compound | C11H13BrO2 | CID 797006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 153759-58-1 [sigmaaldrich.com]

- 6. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde boiling point

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde, with a Focus on its Boiling Point

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Understanding the Compound

This compound (CAS No: 153759-58-1) is an aromatic organic compound with the molecular formula C₁₁H₁₃BrO₂.[1] Its structure, featuring a benzaldehyde core with bromo, tert-butyl, and hydroxyl substituents, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of Schiff bases and other derivatives with potential biological activity.[2][3] The physical properties of this compound, especially its boiling point, are critical for purification processes such as distillation, for predicting its behavior in various solvents, and for ensuring safe handling and storage.

Boiling Point and Physicochemical Properties

A predicted boiling point for this compound is 261.3°C at 760 mmHg .[4] This value is derived from computational models, which are essential in the absence of experimental data. Understanding the factors that influence this property provides deeper insight into the molecule's behavior.

Analysis of Factors Influencing Boiling Point

The boiling point of a compound is primarily determined by the strength of its intermolecular forces.[5] For this compound, several structural features are key:

-

Molecular Weight: With a molecular weight of approximately 257.12 g/mol , the compound has significant London dispersion forces, contributing to a relatively high boiling point.[1]

-

Hydrogen Bonding: The presence of a hydroxyl (-OH) group allows for hydrogen bonding. However, its position ortho to the aldehyde group leads to strong intramolecular hydrogen bonding.[6][7] This internal bonding reduces the availability of the hydroxyl hydrogen for intermolecular hydrogen bonds with other molecules, which typically lower the boiling point compared to isomers where intermolecular bonding dominates.[8]

-

Polarity and Dipole-Dipole Interactions: The carbonyl group of the aldehyde and the bromo substituent introduce significant polarity, leading to dipole-dipole interactions that elevate the boiling point.

-

Substituent Effects: The bulky tert-butyl group can slightly decrease the boiling point by hindering close packing of the molecules, while the heavy bromine atom increases it due to its contribution to the overall molecular weight and polarizability.

Comparative Analysis with Related Compounds

To contextualize the predicted boiling point, it is useful to compare it with structurally similar molecules.

| Compound | Structure | Boiling Point (°C) | Key Differences and Rationale |

| This compound | 261.3 (Predicted) [4] | The baseline for comparison. | |

| Salicylaldehyde (o-hydroxybenzaldehyde) | 196[8] | Lacks the heavy bromine atom and bulky tert-butyl group, resulting in a significantly lower molecular weight and a lower boiling point. | |

| p-Hydroxybenzaldehyde | 310[8] | The hydroxyl group is para to the aldehyde, preventing intramolecular hydrogen bonding and allowing for extensive intermolecular hydrogen bonding, which dramatically increases the boiling point.[8] | |

| 5-tert-Butyl-2-hydroxybenzaldehyde | 251-252 (at 729 mmHg)[9] | Similar structure but lacks the heavy bromine atom. Its boiling point is very close to the predicted value of the title compound, suggesting the tert-butyl and intramolecular hydrogen bonding are dominant factors. | |

| 3-tert-Butyl-2-hydroxybenzaldehyde | 78-79 (at 1 mmHg)[10] | This boiling point at reduced pressure highlights the compound's low volatility. Direct comparison to atmospheric pressure is difficult without a nomograph. |

This comparative data supports the predicted boiling point as being chemically reasonable. The presence of the bromine atom in the title compound would be expected to raise the boiling point slightly compared to its non-brominated analogue (5-tert-butyl-2-hydroxybenzaldehyde), which aligns with the predicted value.

Predictive Methods for Boiling Point Estimation

The boiling point of organic compounds can be estimated using Quantitative Structure-Property Relationship (QSPR) models.[11][12][13] These computational methods utilize molecular descriptors—such as topological indices, constitutional descriptors, and quantum chemical parameters—to build regression models that correlate a compound's structure with its physical properties.[11][12] These models are trained on large datasets of compounds with experimentally determined boiling points to achieve high predictive accuracy.[13][14]

Synthesis and Reactivity

Synthesis Protocol: Modified Reimer-Tiemann Reaction and Bromination

The synthesis of this compound is typically achieved in a two-step process starting from 4-tert-butylphenol.[6][7]

Step 1: Formylation of 4-tert-butylphenol (Reimer-Tiemann Reaction)

-

Dissolve sodium hydroxide in water.

-

Add 4-tert-butylphenol to the solution and heat to approximately 60-65°C.

-

Add chloroform dropwise to the mixture.

-

Continue heating for about one hour to allow for the formation of the salicylaldehyde intermediate, 5-tert-butyl-2-hydroxybenzaldehyde.

-

Separate the product-containing liquid layer.

Step 2: Bromination

-

The crude 5-tert-butyl-2-hydroxybenzaldehyde is then brominated using liquid bromine in acetic acid.[6]

-

The final product, this compound, is purified, often by recrystallization, with reported high yields.[6]

A similar procedure involves the bromination of 3-tert-butyl-4-hydroxybenzaldehyde in acetic acid to yield a related isomer.[15]

Caption: Synthesis workflow for this compound.

Chemical Reactivity

The reactivity of this compound is governed by its functional groups: the aldehyde, the hydroxyl group, and the substituted aromatic ring.

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions (e.g., Wittig, Knoevenagel).[16] The electron-withdrawing nature of the bromo substituent and the hydroxyl group enhances the electrophilicity of the carbonyl carbon, potentially increasing its reactivity in nucleophilic additions compared to unsubstituted benzaldehyde.[16][17]

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and tert-butyl groups. However, the aldehyde and bromo groups are deactivating. The positions of these substituents direct further substitutions.

-

Versatility in Synthesis: Substituted benzaldehydes are crucial building blocks in organic synthesis, used to create Schiff bases, chalcones, and various heterocyclic compounds.[2][18]

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity of this compound and ensure laboratory safety.

Hazard Identification

The compound is classified with the following hazards:

-

H315: Causes skin irritation.[19]

-

H319: Causes serious eye irritation.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[20][21] Ensure eyewash stations and safety showers are readily accessible.[20][21]

-

Personal Protective Equipment: Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[20][21] If dust or aerosols may be generated, use a NIOSH-approved respirator.[21]

-

Hygiene: Avoid contact with skin, eyes, and clothing.[20] Do not breathe dust or vapors.[22] Wash hands thoroughly after handling.[20][21]

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[20] For long-term stability, refrigeration and storage under an inert atmosphere (e.g., nitrogen or argon) are recommended.[23]

-

Stability: Aromatic aldehydes can be susceptible to oxidation upon prolonged exposure to air.[18][23] Signs of degradation may include a change in color (e.g., darkening to yellow or brown).[23] It is advisable to check the purity of the compound before use, especially if it has been stored for an extended period.[23]

Caption: Key safety, handling, and storage protocols for the compound.

Conclusion

While the boiling point of this compound is reported as a predicted value of 261.3°C, a thorough analysis of its molecular structure and comparison with related compounds provides a strong scientific basis for this estimation. The interplay of its molecular weight, intramolecular hydrogen bonding, and substituent effects creates a unique physicochemical profile. For researchers and developers, understanding these properties, alongside established synthesis routes and rigorous safety protocols, is paramount for the effective and safe utilization of this versatile chemical intermediate.

References

- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.

- PubMed. (n.d.). Prediction of boiling points of organic compounds by QSPR tools.

- Asian Journal of Chemistry. (n.d.). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds.

- ACS Publications. (2011). Estimation of the Normal Boiling Point of Organic Compounds.

- National Institutes of Health. (n.d.). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate.

- Chemsrc. (n.d.). CAS#:119646-68-3 | 2-HYDROXY-3-BROMO-5-TERT-BUTYL-BENZALDEHYDE.

- ResearchGate. (n.d.). Prediction of boiling points of organic compounds by QSPR tools.

- Chemistry For Everyone. (2025, May 10). Predicting Boiling Point? [Video]. YouTube.

- Sigma-Aldrich. (n.d.). This compound.

- Safety Data Sheet. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-.

- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Wisdomlib. (2025, March 2). Substituted Benzaldehyde: Significance and symbolism.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Benzaldehyde: Reactions and Synthetic Utility.

- PrepChem.com. (n.d.). Synthesis of 3-bromo-5-tert-butyl-4-hydroxybenzaldehyde.

- ResearchGate. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.

- BMC Chemistry. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug.

- Quora. (2022, January 7). Explain Why p-hydroxybenzaldehyde has a higher boiling point than o....

- ChemicalBook. (n.d.). 5-TERT-BUTYL-2-HYDROXY-BENZALDEHYDE - Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 3-tert-Butyl-2-hydroxybenzaldehyde.

- Suzhou Senfeida Chemical Co., Ltd. (n.d.). 3-tert-butyl-2-hydroxybenzaldehyde.

- SciSupplies. (n.d.). This compound, 95.0%, 5g.

- BenchChem. (n.d.). Handling and storage conditions for 2-Bromo-5-hydroxybenzaldehyde to ensure stability.

Sources

- 1. This compound | C11H13BrO2 | CID 797006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]

- 3. d-nb.info [d-nb.info]

- 4. CAS#:119646-68-3 | 2-HYDROXY-3-BROMO-5-TERT-BUTYL-BENZALDEHYDE | Chemsrc [chemsrc.com]

- 5. youtube.com [youtube.com]

- 6. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

- 9. 5-TERT-BUTYL-2-HYDROXY-BENZALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 10. sfdchem.com [sfdchem.com]

- 11. Prediction of boiling points of organic compounds by QSPR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. prepchem.com [prepchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. nbinno.com [nbinno.com]

- 19. This compound, 95.0%, 5g [scisupplies.eu]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

- 22. chemicalbook.com [chemicalbook.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

Executive Summary

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic chemistry, serving as a versatile building block for novel ligands, catalysts, and potential pharmaceutical agents. A fundamental understanding of its solubility profile is paramount for its effective application, governing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug development. This guide provides a comprehensive overview of the physicochemical properties and solubility characteristics of this compound. We will delve into its theoretical solubility based on molecular structure, present a rigorous, field-proven protocol for its experimental determination using the equilibrium shake-flask method, and discuss critical factors influencing its dissolution. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's behavior in various solvent systems.

Introduction: The Significance of Solubility

This compound, with the molecular formula C₁₁H₁₃BrO₂, is a crystalline solid at standard conditions.[1] Its molecular architecture is characterized by a benzene ring functionalized with five distinct groups: a hydroxyl (-OH), an aldehyde (-CHO), a bromine atom (-Br), a bulky tert-butyl group (-C(CH₃)₃), and a hydrogen atom.

The spatial arrangement of these groups dictates the compound's reactivity and its intermolecular interactions. Notably, the ortho positioning of the hydroxyl and aldehyde groups facilitates a strong intramolecular hydrogen bond, which stabilizes the molecule's conformation.[2] This structural feature, along with the lipophilic nature of the tert-butyl and bromo substituents, profoundly influences its solubility, favoring dissolution in organic media over aqueous systems. Understanding this solubility is not merely an academic exercise; it is a critical prerequisite for:

-

Reaction Optimization: Ensuring reactants are in the same phase for efficient chemical transformation.

-

Crystallization and Purification: Selecting appropriate solvent/anti-solvent systems for isolating the compound with high purity.

-

Analytical Method Development: Preparing solutions for techniques like HPLC, GC, and NMR.

-

Pharmaceutical Formulation: Developing delivery systems for potential therapeutic applications, where solubility directly impacts bioavailability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data provides a foundational understanding of the compound's identity and physical nature.

| Property | Value | Source |

| IUPAC Name | 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde | [1][3] |

| CAS Number | 153759-58-1 | [1][4] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [3] |

| Molecular Weight | 257.12 g/mol | [3] |

| Appearance | Solid | [1] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [3] |

| Computed LogP | 3.26 | [4][5] |

Theoretical Solubility Profile

The solubility of a compound is a function of its ability to form favorable interactions with solvent molecules, sufficient to overcome the solute-solute interactions in the crystal lattice and the solvent-solvent interactions.

-

Aqueous Solubility: The molecule's large nonpolar surface area, contributed by the benzene ring, the bulky tert-butyl group, and the bromine atom, results in significant hydrophobicity. The computed LogP value of 3.26 indicates a strong preference for a lipid-like environment over an aqueous one.[4][5] While the hydroxyl and aldehyde groups can participate in hydrogen bonding with water, their effectiveness is diminished by the strong intramolecular hydrogen bond between them.[2] Consequently, disrupting this internal bond to interact with water is energetically unfavorable. This leads to the expectation of very low water solubility, a characteristic common among substituted phenolic benzaldehydes.[6]

-

Organic Solvent Solubility: The compound is predicted to exhibit significantly higher solubility in a range of organic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate): These solvents can engage in dipole-dipole interactions with the polar carbonyl group and can act as hydrogen bond acceptors for the hydroxyl group (if the intramolecular bond is disrupted). They are excellent candidates for achieving high solubility. Studies on similar aromatic aldehydes confirm high solubility in solvents like acetone and chloroform.[6]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): The compound's overall molecular polarity and van der Waals forces allow for favorable interactions with these solvents. Related bromo-hydroxybenzaldehydes are known to be soluble in dichloromethane and chloroform.[7]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These alcohols can act as both hydrogen bond donors and acceptors, allowing for strong interactions. Good solubility is expected.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be lower in non-polar solvents. While the non-polar fragments of the molecule will interact favorably, the polar hydroxyl and aldehyde groups will be poorly solvated, limiting overall dissolution.

-

Experimental Determination of Solubility

To provide actionable data, a robust experimental protocol is necessary. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility due to its simplicity and reliability.

Principle of the Method

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At this point, the solution is saturated. The concentration of the dissolved solute in the supernatant is then measured, typically by a spectroscopic or chromatographic method.

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of this compound (e.g., ~20-30 mg) to a 4 mL glass vial. The key is to ensure solid remains visible after equilibration, confirming saturation.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected test solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for 24 hours. Causality: A 24-hour period is generally sufficient for complex organic molecules to reach thermodynamic equilibrium. Shorter times risk measuring a transient, supersaturated state, while longer times are typically unnecessary.

-

Phase Separation: After 24 hours, allow the vials to rest undisturbed for at least 2 hours in the same temperature-controlled environment to permit the undissolved solid to settle. Trustworthiness: This step is critical to avoid aspirating solid particles during sampling, which would artificially inflate the measured concentration.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter (e.g., PTFE for organic solvents) into a clean, pre-weighed vial. Causality: Filtration removes any remaining microscopic particulates, ensuring the sample represents only the dissolved solute.

-

Dilution: Accurately dilute a known volume or weight of the filtrate with an appropriate mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument. A precise dilution factor is crucial for accurate back-calculation.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8] A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.

-

Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration from HPLC, mg/mL) × Dilution Factor

Experimental Workflow Diagram

The following diagram outlines the key stages of the solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination.

Illustrative Solubility Data

While specific, publicly available quantitative data for this exact compound is limited, Table 2 presents a set of illustrative solubility values based on its known physicochemical properties and data from structurally analogous compounds.[6][7] These values are intended to serve as a practical guide for solvent selection.

| Solvent | Solvent Type | Expected Solubility (mg/mL at 25 °C) |

| Water | Polar Protic | < 0.1 |

| Hexane | Non-Polar | 1 - 5 |

| Toluene | Non-Polar (Aromatic) | 10 - 25 |

| Ethanol | Polar Protic | 50 - 100 |

| Acetone | Polar Aprotic | > 200 |

| Dichloromethane | Chlorinated | > 200 |

| Ethyl Acetate | Polar Aprotic | > 150 |

| Tetrahydrofuran (THF) | Polar Aprotic | > 200 |

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Hazards: The compound is classified as harmful if swallowed.[3] It may also cause skin irritation, serious eye damage, and respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep away from strong oxidizing agents.

Conclusion

This compound exhibits a solubility profile dominated by its significant non-polar character and a stabilizing intramolecular hydrogen bond. It is practically insoluble in water but demonstrates high solubility in a variety of common polar aprotic and chlorinated organic solvents, such as acetone, THF, and dichloromethane. The provided experimental protocol offers a reliable and self-validating framework for researchers to determine precise solubility values tailored to their specific conditions. This foundational knowledge is indispensable for the successful design of synthetic routes, purification schemes, and formulation strategies involving this versatile chemical intermediate.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-HYDROXY-3-BROMO-5-TERT-BUTYL-BENZALDEHYDE. Retrieved from [Link]

- RSIS International. (n.d.). Structural analysis, molecular interactions, solubility, and thermal stability of 2-hydroxy-3,4-dimethoxybenzaldehyde. Retrieved from a document preview which indicates high organic solubility for a similar compound.

-

Gopi, S., et al. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, E67, o3375. Available from [Link]

-

ResearchGate. (n.d.). Solvent screening for the extraction of aromatic aldehydes. Request PDF. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Physical properties of aldehydes & ketones. Retrieved from [Link]

-

NCERT. (n.d.). Tests for Functional Groups. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde. Retrieved from [Link]

Sources

- 1. This compound | 153759-58-1 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C11H13BrO2 | CID 797006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. CAS#:119646-68-3 | 2-HYDROXY-3-BROMO-5-TERT-BUTYL-BENZALDEHYDE | Chemsrc [chemsrc.com]

- 6. rsisinternational.org [rsisinternational.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Spectral Data of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic chemistry and drug discovery. Its multifunctional structure, featuring a reactive aldehyde group, a sterically hindering tert-butyl group, a phenolic hydroxyl group, and a bromine atom, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and ligands for metal complexes. Accurate structural elucidation and purity assessment of this compound are paramount, and a thorough understanding of its spectral characteristics is essential for any researcher working with it.

This technical guide provides a detailed analysis of the spectral data of this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is discussed in depth, offering insights into the relationship between the molecular structure and the observed spectral features. The methodologies for data acquisition are also outlined to provide a comprehensive reference for laboratory practice.

Molecular Structure and Properties

IUPAC Name: 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde[1][2] CAS Number: 153759-58-1[1] Molecular Formula: C₁₁H₁₃BrO₂[1] Molecular Weight: 257.12 g/mol [1]

The molecular structure consists of a benzene ring substituted with four different functional groups. The spatial arrangement and electronic effects of these substituents give rise to a unique spectral fingerprint.

Figure 1: Molecular Structure of this compound

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the aldehydic, phenolic, aromatic, and tert-butyl protons.

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 300 MHz or higher field NMR spectrometer.

Data Interpretation:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~11.5 | Singlet | 1H | -OH | The phenolic proton is highly deshielded due to intramolecular hydrogen bonding with the adjacent aldehyde oxygen. Its chemical shift can be broad and solvent-dependent. |

| ~9.8 | Singlet | 1H | -CHO | The aldehydic proton is strongly deshielded by the anisotropic effect of the carbonyl group and appears at a characteristic downfield position. |

| ~7.6 | Doublet | 1H | Ar-H | This signal corresponds to the aromatic proton at position 6, which is ortho to the bromine atom and meta to the aldehyde group. |

| ~7.4 | Doublet | 1H | Ar-H | This signal is assigned to the aromatic proton at position 4, which is ortho to the aldehyde group and meta to the bromine atom. |

| ~1.4 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group give rise to a single, intense peak in the aliphatic region of the spectrum. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound will display distinct signals for each unique carbon atom.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is commonly used to simplify the spectrum to a series of single peaks for each carbon atom.

Data Interpretation:

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~195 | C=O | The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield. |

| ~160 | C-OH | The aromatic carbon attached to the hydroxyl group is shielded by its electron-donating effect. |

| ~140 | C-C(CH₃)₃ | The aromatic carbon bearing the tert-butyl group. |

| ~138 | Ar-CH | Aromatic carbon at position 6. |

| ~135 | Ar-CH | Aromatic carbon at position 4. |

| ~125 | C-CHO | The aromatic carbon to which the aldehyde group is attached. |

| ~115 | C-Br | The aromatic carbon bonded to the bromine atom is shielded. |

| ~35 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~29 | -C(CH₃ )₃ | The methyl carbons of the tert-butyl group appear as a single peak in the aliphatic region. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.[3] A small amount of the solid compound is placed on the ATR crystal, and the spectrum is recorded.[3]

Data Interpretation:

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| ~3400-3200 (broad) | O-H stretch | Phenolic -OH | The broadness of this peak is indicative of hydrogen bonding, in this case, intramolecularly with the aldehyde oxygen. |

| ~2960-2870 | C-H stretch | Aliphatic (tert-butyl) | Characteristic stretching vibrations of the sp³ hybridized C-H bonds in the tert-butyl group. |

| ~2850, ~2750 | C-H stretch | Aldehydic C-H | The aldehydic C-H stretch often appears as a pair of weak to medium bands (Fermi resonance).[4][5] |

| ~1650 | C=O stretch | Aldehydic C=O | The carbonyl stretching frequency is lowered from the typical value (~1700 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding. |

| ~1600, ~1470 | C=C stretch | Aromatic ring | These absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring. |

| ~1250 | C-O stretch | Phenolic C-O | Stretching vibration of the carbon-oxygen single bond of the phenol. |

| ~800-600 | C-Br stretch | Aryl-Br | The carbon-bromine stretching vibration typically appears in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Experimental Protocol: A dilute solution of the sample is introduced into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Electron Impact (EI) source. The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Data Interpretation: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.

| m/z | Ion | Rationale |

| 256/258 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for a monobrominated compound. |

| 241/243 | [M - CH₃]⁺ | Loss of a methyl group from the tert-butyl moiety. |

| 228/230 | [M - CO]⁺ or [M - C₂H₄]⁺ | Loss of carbon monoxide from the aldehyde or ethene from the tert-butyl group. |

| 199/201 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl group. |

| 120 | [M - Br - CHO]⁺ | Loss of bromine and the formyl radical. |

digraph "MS_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];M [label="[C11H13BrO2]+.\nm/z = 256/258"]; M_minus_CH3 [label="[C10H10BrO2]+.\nm/z = 241/243"]; M_minus_tBu [label="[C7H5BrO2]+.\nm/z = 199/201"];

M -> M_minus_CH3 [label="- .CH3"]; M -> M_minus_tBu [label="- .C(CH3)3"]; }

Figure 2: Simplified MS Fragmentation Pathway

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when considered together, confirms the molecular structure and can be used to assess the purity of the compound. This guide serves as a valuable resource for researchers by providing the expected spectral data and a detailed interpretation, facilitating the efficient and accurate identification of this important chemical intermediate.

References

- BenchChem. A Comparative Spectroscopic Analysis of Substituted Benzaldehydes.

-

PubChem. This compound. Available from: [Link]

-

Doc Brown's Chemistry. Infrared Spectroscopy - Interpreting an IR Spectrum of Benzaldehyde. Available from: [Link]

-

Nyquist, R., Settineri, S., & Luoma, D. (1968). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 22(5), 417-423. Available from: [Link]

-

Balasubramani, V., Vinuchakkaravarthy, T., Gopi, S., Narasimhan, S., & Velmurugan, D. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3375. Available from: [Link]

-

Indian Academy of Sciences. Overtone spectroscopy of some benzaldehyde derivatives. Available from: [Link]

-

ResearchGate. Molecular structures of substituted benzaldehydes 1-50 (training set). Available from: [Link]

-

Chemsrc. 2-HYDROXY-3-BROMO-5-TERT-BUTYL-BENZALDEHYDE. Available from: [Link]

-

Supporting Information for Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. Available from: [Link]

-

NIST. Benzaldehyde, 5-bromo-2-hydroxy-. Available from: [Link]

-

NIST. Benzaldehyde, 5-bromo-2-hydroxy- Mass Spectrum. Available from: [Link]

-

Supporting Information for Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. Available from: [Link]

-

ResearchGate. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Available from: [Link]

-

ResearchGate. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Available from: [Link]

Sources

- 1. This compound | C11H13BrO2 | CID 797006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group [opg.optica.org]

- 5. ias.ac.in [ias.ac.in]

5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde IR spectra

An In-depth Technical Guide to the Infrared Spectrum of 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

Authored by: A Senior Application Scientist

Introduction: The Structural Significance of this compound

This compound is a polysubstituted aromatic aldehyde of significant interest in synthetic chemistry. Its molecular architecture, featuring a hydroxyl group, a bulky tert-butyl substituent, a bromine atom, and an aldehyde function arrayed on a benzene ring, makes it a versatile precursor for the synthesis of complex molecules, including Schiff bases and various ligands for metal complexes.[1] The precise arrangement of these functional groups gives rise to specific and predictable interactions, most notably a strong intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen.[2][3]

Infrared (IR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation and quality control of such compounds. It provides a unique vibrational fingerprint, revealing the presence of key functional groups and offering insights into the intramolecular forces that define the molecule's conformation and reactivity. This guide provides a detailed technical analysis of the IR spectrum of this compound, grounded in the fundamental principles of vibrational spectroscopy and supported by established experimental protocols.

Theoretical Framework: Deciphering the Vibrational Modes

The IR spectrum of this compound is a composite of the vibrational absorptions of its constituent functional groups. The position, intensity, and shape of these absorption bands are dictated by bond strengths, atomic masses, and the molecule's electronic environment.

The Hydroxyl (O-H) and Carbonyl (C=O) Groups: A Tale of Intramolecular Hydrogen Bonding

The most defining feature of this molecule's IR spectrum is the consequence of the proximate hydroxyl and aldehyde groups. In ortho-hydroxybenzaldehydes (salicylaldehydes), a strong intramolecular hydrogen bond forms a stable six-membered pseudo-ring.[2][4] This interaction is the primary determinant for the spectral characteristics of both the O-H and C=O groups.

-

O-H Stretching Vibration: In a free, non-hydrogen-bonded phenol, the O-H stretching vibration typically appears as a sharp, strong band around 3600 cm⁻¹.[5][6] However, the intramolecular hydrogen bonding in this molecule causes a significant shift to a lower wavenumber and a dramatic broadening of the peak. The proton is shared between the two oxygen atoms, weakening the O-H covalent bond and lowering the energy required for its stretching vibration. This results in a very broad, often low-intensity absorption band, typically centered in the 3200-2500 cm⁻¹ region, which can sometimes be difficult to distinguish from the C-H stretching bands.[7]

-

C=O Stretching Vibration: For aromatic aldehydes, the carbonyl (C=O) stretching absorption is expected in the range of 1710-1685 cm⁻¹ due to conjugation with the benzene ring, which slightly weakens the C=O double bond.[8][9] The intramolecular hydrogen bonding further delocalizes the carbonyl's pi-electrons, reducing its double-bond character and shifting the absorption to an even lower wavenumber, typically around 1665-1680 cm⁻¹.[7] This peak is expected to be one of the strongest and sharpest in the spectrum.[10]

The Aldehyde C-H Stretching Vibration

Aldehydes are uniquely identified by their C-H stretching vibration. This typically appears as a pair of weak to medium intensity bands, known as a Fermi doublet, in the region of 2880-2800 cm⁻¹ and 2780-2700 cm⁻¹.[11][12] The presence of these two distinct peaks is highly characteristic and helps to differentiate an aldehyde from a ketone.[9]

The Aromatic System: C=C and C-H Vibrations

The benzene ring gives rise to several characteristic absorptions:

-

Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic ring occurs at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[13] These bands are usually of weak to medium intensity.

-

Aromatic C=C Stretch: The stretching vibrations within the benzene ring produce a series of medium-to-strong bands in the 1625-1440 cm⁻¹ region.[11][14]

The Substituents: Tert-Butyl and Bromo Groups

-

Tert-Butyl Group: The bulky tert-butyl group has its own characteristic vibrations. These include C-H stretching modes in the alkane region (3000-2850 cm⁻¹) and distinct C-H bending vibrations, often seen near 1462 cm⁻¹ and 1370-1350 cm⁻¹.[15][16]

-

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear at a low frequency due to the heavy mass of the bromine atom. This band is typically found in the 690-515 cm⁻¹ range and may be weak in intensity.[6] Its position falls within the complex "fingerprint region," making definitive assignment challenging.[17]

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol describes a robust method for obtaining the FT-IR spectrum of solid this compound, ensuring data integrity and reproducibility.

Methodology: Potassium Bromide (KBr) Pellet

This method is ideal for solid samples and involves dispersing the analyte in a dry, IR-transparent matrix.

-

Sample Preparation:

-

Gently grind approximately 1-2 mg of this compound using a clean agate mortar and pestle.

-

Add 100-200 mg of dry, IR-grade KBr powder. The KBr must be free of moisture, as water shows strong IR absorption and can obscure key spectral features.

-

Thoroughly mix and grind the two components until a fine, homogeneous powder is achieved. The quality of the final spectrum is highly dependent on the particle size and homogeneity of the mixture.

-

-

Pellet Formation:

-

Transfer the powder mixture into a pellet-pressing die.

-

Place the die under a hydraulic press and apply 8-10 tons of pressure for several minutes. This will form a thin, translucent, or transparent pellet. An opaque or cloudy pellet suggests insufficient grinding or the presence of moisture.

-

-

Instrument Setup & Data Acquisition:

-

Ensure the FT-IR spectrometer's sample compartment is purged with dry nitrogen or air to minimize interference from atmospheric CO₂ and H₂O.

-

Perform a background scan with the empty pellet holder in place. This is crucial for obtaining the true sample spectrum by ratioing against the background.

-

Mount the KBr pellet in the sample holder.

-

Acquire the spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

Data Interpretation and Visualization

The analysis of the resulting spectrum involves assigning the observed absorption bands to their corresponding molecular vibrations. The table below summarizes the expected key absorptions for this compound.

Table 1: Summary of Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3200–2500 | Broad, Medium-Weak | O-H Stretch (Intramolecular H-bonded) | Phenolic Hydroxyl |

| 3100–3000 | Weak-Medium | C-H Stretch | Aromatic |

| 2980–2870 | Medium-Strong | C-H Stretch (Asymmetric & Symmetric) | Tert-butyl & Alkyl |

| 2880–2800 & 2780–2700 | Weak-Medium | H-C=O Stretch (Fermi Doublet) | Aldehyde |

| 1680–1665 | Strong, Sharp | C=O Stretch (H-bonded & Conjugated) | Aldehyde |

| 1625–1440 | Medium-Strong | C=C Stretch (In-ring) | Aromatic |

| ~1462 & ~1365 | Medium | C-H Bending | Tert-butyl |

| 1320–1000 | Strong | C-O Stretch | Phenol |

| 690–515 | Weak-Medium | C-Br Stretch | Bromoalkane |

This table is a synthesized representation based on established spectral data for related functional groups and molecules.[1][5][6][11][15]

Visualization of Key Molecular Interactions

The following diagram illustrates the molecular structure and highlights the critical intramolecular hydrogen bond that governs the IR spectral features of the hydroxyl and carbonyl groups.

Caption: Intramolecular hydrogen bonding in this compound.

Conclusion

The infrared spectrum of this compound provides a wealth of structural information. The key diagnostic features are a strong, frequency-lowered carbonyl absorption around 1670 cm⁻¹ and a very broad hydroxyl stretch, both resulting from strong intramolecular hydrogen bonding. These are complemented by the characteristic aldehyde C-H Fermi doublet, aromatic C=C and C-H stretches, and absorptions from the tert-butyl group. A thorough understanding of these vibrational modes allows researchers to confirm the identity, assess the purity, and predict the chemical behavior of this important synthetic intermediate.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

-